molecular formula C13H19N3O3 B3290780 Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- CAS No. 86770-70-9

Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]-

Cat. No.: B3290780
CAS No.: 86770-70-9
M. Wt: 265.31 g/mol
InChI Key: ZGMYORWWBWOCLN-UHFFFAOYSA-N
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Description

Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- is a chemical compound with the molecular formula C13H19N3O5S. It is known for its unique structure, which includes an azido group and multiple ethoxy groups attached to a benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- typically involves the reaction of benzene derivatives with azidoethoxy compounds. One common method includes the reaction of benzene with 2-(2-(2-azidoethoxy)ethoxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.

    Reduction: Reduction of the azido group can lead to the formation of amines.

    Substitution: The ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines. Substitution reactions can lead to a variety of benzene derivatives with different functional groups.

Scientific Research Applications

Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in the study of biochemical pathways and as a tool for labeling biomolecules.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and molecular labeling. The ethoxy groups provide solubility and flexibility, allowing the compound to interact with different biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Azidoethoxy)ethoxy]ethanol: Similar structure but lacks the benzene ring.

    Azido-PEG3-Tos: Contains a tosyl group instead of a benzene ring.

    Azido-dPEG4-TFP ester: Contains a different ester linkage.

Uniqueness

Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- is unique due to its combination of an azido group and multiple ethoxy groups attached to a benzene ring. This structure provides a balance of reactivity and stability, making it versatile for various applications in research and industry.

Properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c14-16-15-6-7-17-8-9-18-10-11-19-12-13-4-2-1-3-5-13/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMYORWWBWOCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401227162
Record name [[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-70-9
Record name [[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86770-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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